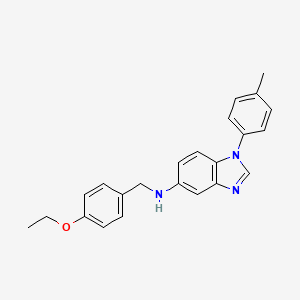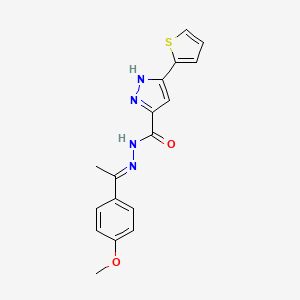
2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
合成路线和反应条件
2-(3-甲基苯基)-N-(萘-1-基)喹啉-4-甲酰胺的合成通常涉及以下步骤:
喹啉核心形成: 喹啉核心可以通过多种方法合成,例如 Skraup 合成、Friedländer 合成或 Pfitzinger 反应。
取代反应:
酰胺化: 最后一步涉及通过酰胺化反应形成酰胺基团,通常在合适的条件下使用羧酸衍生物和胺类。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率、纯度和成本效益。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
2-(3-甲基苯基)-N-(萘-1-基)喹啉-4-甲酰胺可以进行多种化学反应,包括:
氧化: 该化合物可被氧化形成喹啉 N-氧化物或其他氧化衍生物。
还原: 还原反应可以导致形成还原的喹啉衍生物。
取代: 亲电或亲核取代反应可以在分子中引入新的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 卤素、卤代烷烃和有机金属化合物等试剂可以在适当条件下使用。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生喹啉 N-氧化物,而取代反应可以引入各种官能团,从而导致各种衍生物。
科学研究应用
化学: 作为合成更复杂分子和材料的构建块。
生物学: 研究其潜在的生物活性,例如抗菌、抗癌或抗炎特性。
医学: 作为药物开发的先导化合物。
工业: 在新材料、染料和催化剂的开发中的应用。
作用机制
2-(3-甲基苯基)-N-(萘-1-基)喹啉-4-甲酰胺的作用机制取决于其特定的生物或化学活性。通常,喹啉衍生物可以与各种分子靶标相互作用,例如酶、受体或 DNA,从而导致一系列生物效应。所涉及的途径可能包括抑制酶活性、调节受体信号传导或干扰 DNA 复制。
相似化合物的比较
类似化合物
喹啉: 母体化合物,以其广泛的生物活性而闻名。
氯喹: 一种著名的抗疟疾药物,是喹啉的衍生物。
喹啉-4-甲酰胺: 一种具有潜在生物活性的简单衍生物。
独特性
2-(3-甲基苯基)-N-(萘-1-基)喹啉-4-甲酰胺的独特之处在于喹啉核心上的特定取代模式,这可能赋予与其他喹啉衍生物相比不同的生物或化学性质。3-甲基苯基和萘-1-基的存在会影响该化合物的反应性、溶解度和与分子靶标的相互作用。
属性
分子式 |
C27H20N2O |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-N-naphthalen-1-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H20N2O/c1-18-8-6-11-20(16-18)26-17-23(22-13-4-5-14-25(22)28-26)27(30)29-24-15-7-10-19-9-2-3-12-21(19)24/h2-17H,1H3,(H,29,30) |
InChI 键 |
WXBFQDCVNXSWIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11664645.png)
![2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11664653.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11664659.png)
![4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11664683.png)
![N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11664687.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11664693.png)


![N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B11664709.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11664717.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664719.png)

![Dimethyl 5-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11664735.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11664742.png)
